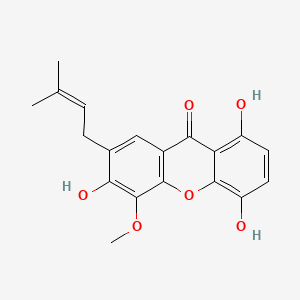

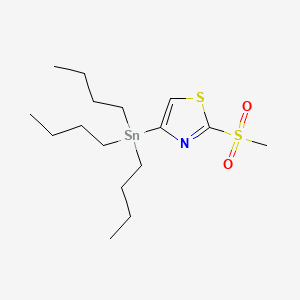

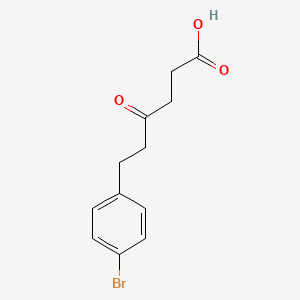

![molecular formula C9H15ClO2 B596619 (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 139892-53-8](/img/structure/B596619.png)

(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, without specific data on “®-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane”, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data on “®-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane”, I can’t provide a detailed analysis .Wissenschaftliche Forschungsanwendungen

Synthesis of Modified Oligonucleotides

This compound is utilized in the synthesis of chemically modified nucleic acids, which are crucial for therapeutic applications. A derivative, 6′-C-spiro-thymidine, has been designed and synthesized, incorporating the spiro[4.5]decane skeleton. This modification is known to influence the duplex-forming ability and enhance nuclease resistance, particularly when incorporated at the 3′-ends of oligonucleotides .

Construction of Spirocyclic Compounds

The spiro[4.5]decane skeleton is a key feature in many biologically active compounds. A Rh(I) complex-catalyzed dimerization of ene-vinylidenecyclopropanes is used to construct products containing this skeleton. This process is significant for introducing the spiro[4.5]decane structure into pharmaceutically active molecules, which can lead to the discovery of new drugs .

Development of Antitumor and Anti-HIV Agents

Spiro[4.5]decane structures are found in guaianolide-type sesquiterpenoid dimers, which exhibit antitumor and anti-HIV activities. The introduction of the spiro[4.5]decane skeleton into molecules is of high interest due to its potential to enhance biological activity .

Adsorption of Volatile Organic Compounds (VOCs)

Compounds with the spiro[4.5]decane structure, such as dichloromethane, are studied for their adsorption characteristics. This research is particularly relevant in industrial settings where VOCs need to be controlled to prevent environmental pollution .

Medicinal Chemistry

The spiro[4.5]decane moiety is a common feature in many natural products with medicinal properties. Its incorporation into synthetic molecules is a strategy to develop new medications with potential indications in various diseases .

Organic Synthesis and Catalysis

The spiro[4.5]decane framework is used in organic synthesis to create complex molecules with potential applications in catalysis. The ability to form spirocyclic compounds with high stereoselectivity is valuable for the development of catalysts that can facilitate a variety of chemical reactions .

Wirkmechanismus

Eigenschaften

IUPAC Name |

(3R)-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQRXAWHKWEULC-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OC[C@@H](O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

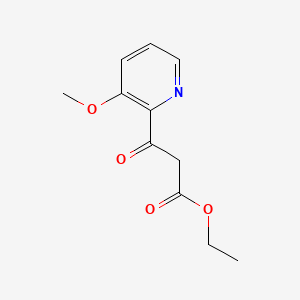

![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)

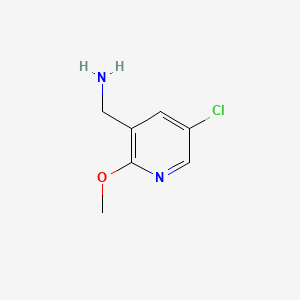

![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)

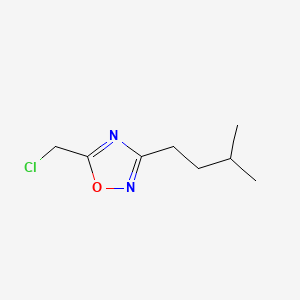

![2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B596555.png)